molecular formula C27H31BrFN3O4 B3059853 Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate CAS No. 1354448-74-0

Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate

Cat. No.: B3059853
CAS No.: 1354448-74-0
M. Wt: 560.5
InChI Key: UHFVMMWLACQTJA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate is a synthetic small molecule featuring a quinazoline core substituted with a 4-bromo-2-fluorophenylamino group, a methoxy group at position 6, and a tert-butyl cyclohexane carboxylate moiety linked via an oxymethyl bridge.

Properties

IUPAC Name

tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31BrFN3O4/c1-27(2,3)36-26(33)17-7-5-16(6-8-17)14-35-24-13-22-19(12-23(24)34-4)25(31-15-30-22)32-21-10-9-18(28)11-20(21)29/h9-13,15-17H,5-8,14H2,1-4H3,(H,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVMMWLACQTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102778
Record name Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354448-74-0
Record name Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354448-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate, with the CAS number 338992-20-4, is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a quinazoline moiety and halogenated phenyl groups, may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H30BrFN4O4C_{26}H_{30}BrFN_{4}O_{4}, and it has a molecular weight of approximately 561.44 g/mol. The presence of multiple functional groups, including a tert-butyl group and a piperidine ring, enhances its pharmacological potential. The compound's logP value is reported as 6.32, indicating significant lipophilicity, which may facilitate membrane permeability and bioavailability .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within various signaling pathways. Research indicates that quinazoline derivatives often exhibit inhibitory activity against kinases, particularly those involved in cancer progression and inflammation. For instance, compounds similar to this one have been shown to act as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway associated with inflammatory responses and cancer .

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives. For example, derivatives with similar structural features to this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study highlighted that certain quinazoline compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong antiproliferative effects .

Inhibition of Kinase Activity

Research has also focused on the inhibition of specific kinases by compounds related to this structure. For instance, imidazo[1,2-b]pyridazine derivatives were noted for their selective inhibition of p38 MAP kinase, which is implicated in inflammatory responses and cancer metastasis. The structure-activity relationship (SAR) studies revealed that modifications at specific positions could enhance potency and selectivity .

Data Table: Summary of Biological Activities

Activity Target/Pathway IC50/Effect Reference
AntiproliferativeCancer Cell LinesLow µM range
Kinase InhibitionIKKβSignificant inhibition
Anti-inflammatoryNF-κB PathwayVariable

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions due to the electron-deficient quinazoline ring and the bromine atom on the aryl group.

Key Reaction Example

During its synthesis, the hydroxyl group of 7-hydroxy-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline reacts with the tosyl-activated piperidine derivative in a nucleophilic aromatic substitution (SNAr) mechanism:

Reaction Step Conditions Outcome
Tosylate displacementK₂CO₃ in N-methylpyrrolidinone (NMP), 95°C, 3.5–4 hours Formation of the ether linkage via SN2 mechanism, yielding the target compound (86% yield) .

This step highlights the reactivity of the quinazoline’s 7-hydroxy group under basic conditions.

Deprotection of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, a critical step in further functionalization for drug synthesis:

  • Typical Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Outcome : Generates a free carboxylic acid, enabling subsequent coupling reactions (e.g., amide bond formation) .

Hydrogen Bonding and π-π Interactions

Non-covalent interactions influence reactivity and stability:

  • Intramolecular H-Bonds : C–H⋯O, C–H⋯N, and N–H⋯F interactions stabilize the crystal structure, reducing susceptibility to hydrolysis .

  • π-π Stacking : The quinazoline and aryl rings exhibit centroid-to-centroid distances <5 Å, potentially affecting solubility and reaction kinetics .

Functional Group Reactivity

Functional Group Reactivity Example
Bromo Substituent Participates in Suzuki-Miyaura couplings for aryl diversification .Coupling with boronic acids under Pd catalysis.
Methoxy Group Resists demethylation under mild conditions but may react with strong acids.Limited reactivity observed in standard synthesis protocols .
Amino Group Forms hydrogen bonds; may undergo alkylation or acylation.Stabilizes intermediates via H-bonding in crystal lattice .

Stability Under Synthetic Conditions

  • Thermal Stability : Maintains integrity at 95°C in NMP, critical for high-temperature reactions .

  • pH Sensitivity : Stable in weakly basic media but hydrolyzes under strong acidic conditions (e.g., Boc deprotection) .

Spectroscopic Characterization

Reaction products are validated via:

  • NMR : Distinct signals for tert-butyl (δ 1.46 ppm), methoxy (δ 3.95 ppm), and aromatic protons .

  • Mass Spectrometry : Molecular ion peak at m/z 561–563 ([M+H]⁺) confirms product identity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Modified Substituents

Compound 16c (1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-methyl-5-nitroimidazol-1-yl)butyl-1-one)
  • Structural Differences : Replaces the cyclohexane carboxylate with a piperidine-linked nitroimidazole butyl chain.
  • Functional Impact : The nitroimidazole group may enhance radiosensitizing properties, while the piperidine ring could alter solubility and bioavailability compared to the cyclohexane-based target compound .
  • Synthesis : Prepared via coupling reactions similar to the target compound but introduces nitroimidazole through post-modification steps .
Tert-Butyl 4-(((4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
  • Structural Differences : Substitutes cyclohexane with piperidine in the carboxylate group.

Cyclohexane Carboxylate Analogs

Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
  • Structural Differences : Lacks the quinazoline and bromo-fluorophenyl groups, featuring a simpler cyclohexane ester with a ketone side chain.
  • Functional Impact : Primarily used in conjugation chemistry (e.g., protein labeling) rather than therapeutic applications, highlighting the target compound's complexity and tailored design .
Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate
  • Structural Differences : Replaces the oxymethyl-quinazoline group with a hydrazinecarbonyl moiety.
  • Physicochemical Properties : Smaller molecular weight (C₁₂H₂₂N₂O₃ vs. C₂₈H₃₂BrFN₃O₅ for the target) results in a lower predicted collision cross-section (157.1 Ų vs. ~250–300 Ų), suggesting differences in membrane permeability .

Aromatic Substitution Variants

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
Ethyl 2-(4-bromo-2-fluorophenyl)acetate
  • Structural Differences : Simplified phenylacetate structure without heterocyclic elements.

Comparative Data Table

Property Target Compound Compound 16c Piperidine Analog Methyl 4-(2-oxoethyl)
Molecular Formula C₂₈H₃₂BrFN₃O₅ C₃₀H₃₂BrFN₇O₄ C₂₇H₃₃BrFN₅O₄ C₁₀H₁₆O₃
Molecular Weight ~582.5 g/mol 656.26 g/mol ~610.5 g/mol 184.2 g/mol
Key Functional Groups Quinazoline, tert-butyl ester Quinazoline, nitroimidazole Quinazoline, piperidine Cyclohexane ester
Potential Applications Kinase inhibition, anticancer Radiosensitization, anticancer Kinase inhibition Conjugation chemistry
Synthetic Complexity High (multiple coupling steps) High (post-modification) Moderate Low

Research Findings and Implications

  • The tert-butyl ester may enhance metabolic stability compared to piperidine or nitroimidazole analogs .
  • Synthetic Challenges : The cyclohexane carboxylate moiety requires precise stereochemical control, as seen in ’s CNMCHDG synthesis, where cyclohexane intermediates were prepared using EDCI-mediated coupling .
  • Conjugation Potential: Unlike SMCC (succinimidyl maleimide cyclohexane carboxylate, ), the target compound’s tert-butyl ester is less reactive, favoring prodrug strategies over direct protein conjugation .

Preparation Methods

Classical Coupling Reaction Approach

The most widely documented method involves a multi-step sequence starting from N-tert-butoxycarbonyl-4-(4-toluenesulfonyloxy-methyl)piperidine. The synthesis proceeds via nucleophilic substitution at the 7-position of the quinazoline core, followed by sequential amination and esterification. Key steps include:

  • Quinazoline Core Activation : The 7-hydroxy group of 6-methoxyquinazolin-7-ol is activated using toluenesulfonyl chloride in dichloromethane at 0–5°C, forming a leaving group for subsequent alkylation.
  • Cyclohexane Carboxylate Coupling : The activated intermediate reacts with tert-butyl 4-(hydroxymethyl)cyclohexane-1-carboxylate in the presence of potassium carbonate as a base, achieving 68–72% yield in tetrahydrofuran (THF) at reflux.
  • Bromo-Fluoro Aniline Introduction : The 4-position of the quinazoline is aminated with 4-bromo-2-fluoroaniline using palladium-catalyzed Buchwald-Hartwig coupling, yielding the final product after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

  • Solvent polarity critically influences coupling efficiency. THF outperforms dimethylformamide (DMF) due to reduced side reactions.
  • Catalytic systems employing Pd(OAc)₂/Xantphos enhance amination yields to 85% compared to traditional Pd₂(dba)₃.

Microwave-Assisted Dimroth Rearrangement Route

An advanced method leverages microwave irradiation to accelerate the Dimroth rearrangement, streamlining quinazoline core formation. This approach reduces the total synthesis from 12 to 9 steps:

  • Quinazolinone Intermediate Synthesis : 4-Amino-6-methoxyquinazolin-7-ol is prepared via cyclization of anthranilic acid derivatives using formamide at 120°C.
  • Microwave-Driven Rearrangement : The quinazolinone undergoes Dimroth rearrangement under microwave conditions (150°C, 30 min) with morpholine-4-carboxylate, forming the 7-oxymethyl intermediate in 89% yield.
  • tert-Butyl Esterification : The cyclohexane carboxylate moiety is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78% yield.

Advantages Over Classical Methods :

  • Eliminates harsh chlorination steps (e.g., POCl₃), enhancing safety.
  • Reduces chromatographic purifications from 7 to 4 steps, improving scalability.

Critical Reaction Parameters and Yield Optimization

Temperature and Solvent Effects

Parameter Classical Method Microwave Method
Reaction Temp 80–110°C (reflux) 150°C (microwave)
Solvent THF/DCM NMP/EtOH
Yield 68–72% 78–89%

Polar aprotic solvents like N-methylpyrrolidone (NMP) improve microwave absorption and reaction homogeneity.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves 85% amination yield vs. 70% with Pd₂(dba)₃.
  • Base Selection : Potassium tert-butoxide minimizes ester hydrolysis compared to sodium hydride.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential recrystallization from ethanol/water (1:3), yielding needle-like crystals with >99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, quinazoline H-2), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (m, 2H, Br-F-Ar).
  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (quinazoline C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Ester Hydrolysis : Minimized by avoiding aqueous workup until final stages.
  • Diastereomer Separation : Chiral HPLC (Chiralpak IA column) resolves cyclohexane diastereomers with >98% enantiomeric excess.

Scalability Issues

  • Microwave Limitations : Batch size restrictions addressed via continuous-flow reactors.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

  • Methodology : The synthesis involves refluxing intermediates (e.g., chalcone derivatives) with reagents like ammonium acetate in glacial acetic acid, followed by purification via recrystallization from ethanol . Optimize reaction time (6–8 hours), stoichiometry (1:2 molar ratio for amination), and temperature (controlled reflux) to enhance yield. Monitor progress using TLC or HPLC.

Q. How is the molecular structure validated post-synthesis?

  • Methodology : Combine X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) with spectroscopic techniques:

  • NMR : Confirm substituent integration (e.g., tert-butyl, methoxy groups).
  • IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can conformational dynamics of the cyclohexane and quinazoline moieties be analyzed?

  • Methodology : Use single-crystal X-ray diffraction to calculate puckering parameters (Q, θ, φ) for the cyclohexane ring and dihedral angles between aromatic planes (e.g., 4-bromo-2-fluorophenyl vs. quinazoline). Compare with DFT-optimized geometries to assess distortions .

Q. What strategies resolve discrepancies in biological activity data across assays?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromo, fluoro, methoxy) and test against target enzymes/cell lines .
  • Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to rule out assay-specific artifacts.
  • Meta-Analysis : Statistically evaluate batch-to-batch variability or solvent effects (e.g., DMSO concentration).

Q. How can computational modeling predict target interactions?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., kinase domains) using software like AutoDock or Schrödinger. Prioritize poses with favorable binding energies.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds/hydrophobic interactions .
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities and correlate with experimental IC₅₀ values.

Q. What protocols evaluate chemical stability under stress conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • Analytical Monitoring : Use stability-indicating HPLC methods with PDA detection to track degradation products.
  • Kinetic Studies : Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius plots.

Data Analysis & Interpretation

Q. How should crystallographic disorder be addressed in structural studies?

  • Methodology : For disordered regions (e.g., cyclohexane rings), refine occupancy ratios (e.g., 0.684:0.316) and apply restraints to bond lengths/angles. Validate using residual density maps and R-factor convergence .

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., temperature, catalyst loading).
  • Multivariate Analysis : Apply PCA or PLS to NMR/LC-MS datasets to identify batch outliers.
  • Control Charts : Monitor yield/purity trends across ≥5 batches to establish process capability (Cp/Cpk).

Tables for Key Parameters

Parameter Typical Range Method Reference
Crystallographic R-factor0.05–0.08X-ray refinement
Puckering parameter (Q)0.434–0.579 ÅCremer-Pople analysis
Degradation rate (k, 40°C)0.015–0.025 day⁻¹Accelerated stability testing
Docking score (ΔG)-8.5 to -10.5 kcal/molAutoDock Vina

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate

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